Differential Cytotoxicity of GA-T Against Human Carcinoma Cell Lines Compared with Structurally Related Ganoderic Acids
7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid (GA-T) demonstrates selective cytotoxicity with quantifiable variation across cancer cell lines, and cross-study comparisons reveal that its potency profile differs substantially from other ganoderic acid congeners. In a direct evaluation, GA-T inhibited HL-60 (leukemia), HepG2 (hepatocellular carcinoma), and Huh7 (hepatocellular carcinoma) cell growth with IC50 values of 35.2 μM, 20.3 μM, and 75.7 μM, respectively, while exhibiting no significant effect on normal human peripheral blood mononuclear cells [1]. For procurement context, GA-T at 50 μM reduced HepG2 cell viability to approximately 20% after 24 h treatment in MTT assays [1]. In contrast, Ganoderic Acid G exhibits HepG2 IC50 of approximately 32.5 μM , while Ganoderic Acid A demonstrates cytotoxicity in liver cancer cells only at concentrations exceeding 100 μM [2]. Additionally, Ganoderic Acid T1—the deacetylated analogue of GA-T—demonstrates qualitatively distinct apoptotic kinetics, with attenuated potency relative to the parent compound due to the absence of the acetyl group that enhances pro-oxidant activity .
| Evidence Dimension | Cytotoxicity (IC50, μM) |
|---|---|
| Target Compound Data | HepG2: 20.3 μM; HL-60: 35.2 μM; Huh7: 75.7 μM |
| Comparator Or Baseline | Ganoderic Acid G (HepG2: 32.5 μM); Ganoderic Acid A (HepG2: >100 μM); Ganoderic Acid T1 (deacetylated, attenuated potency) |
| Quantified Difference | GA-T exhibits 1.6-fold higher HepG2 potency than GA-G; >4.9-fold higher than GA-A |
| Conditions | MTT assay; 24-72 h exposure; cell lines HL-60, HepG2, Huh7 |
Why This Matters
Procurement of GA-T over alternative ganoderic acids is justified when research objectives require HepG2-selective cytotoxicity at lower micromolar concentrations, particularly in hepatocellular carcinoma models where GA-A and GA-G demonstrate insufficient potency.
- [1] Lee IL. Studies on anticancer activity of ganoderic acid T. Master's Thesis, National Taiwan University, 2008. View Source
- [2] Gill BS, Navgeet, Kumar S. Ganoderic acid targeting multiple receptors in cancer: in silico and in vitro study. Tumor Biol. 2016;37:14271-14277. View Source
